Bdp tmr dbco
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H41BF2N4O3 |
|---|---|
Molecular Weight |
698.6 g/mol |
IUPAC Name |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C42H41BF2N4O3/c1-29-37(30(2)48-40(29)27-35-20-24-39(49(35)43(48,44)45)33-18-21-36(52-3)22-19-33)23-25-41(50)46-26-10-4-5-15-42(51)47-28-34-13-7-6-11-31(34)16-17-32-12-8-9-14-38(32)47/h6-9,11-14,18-22,24,27H,4-5,10,15,23,25-26,28H2,1-3H3,(H,46,50) |
InChI Key |
SZKDRTCSUXEWOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C)(F)F |
Origin of Product |
United States |
Probe Design and Synthesis:
A chelator for a PET radionuclide (e.g., NODAGA for Gallium-68) is conjugated to a molecule that also contains a DBCO group. medchemexpress.com
This construct can then be "clicked" to an azide-modified targeting ligand.
Separately, Bdp TMR-DBCO can be used to label the same target population in a parallel experiment for high-resolution optical confirmation. For a single-molecule approach, a more complex synthesis would be required to incorporate both the chelator and the fluorophore. researchgate.net
Radiochemistry and Imaging Workflow:
The chelator-DBCO construct is radiolabeled with a positron-emitting isotope.
The radiolabeled probe is administered, and PET scans are acquired to quantify its distribution and target engagement in vivo.
Fluorescence imaging of tissue sections labeled with Bdp TMR-DBCO can then be used to provide microscopic validation of the PET signal.
| Imaging Modality | Key Component | Key Advantage |
| Fluorescence Microscopy | Bdp TMR-DBCO | High spatial resolution |
| Positron Emission Tomography (PET) | Radionuclide (e.g., ⁶⁸Ga) | High sensitivity and quantitative capability |
Sample Preparation for Electron Microscopy:
Following fluorescence imaging, the cells are fixed, typically with glutaraldehyde (B144438) and paraformaldehyde, to preserve their ultrastructure. protocols.iobiorxiv.org
The sample undergoes further processing, including post-fixation with osmium tetroxide, dehydration, and embedding in resin. protocols.io
Electron Microscopy and Image Correlation:
The embedded sample is sectioned, and the ROI identified during fluorescence microscopy is located using the grid coordinates.
Ultrathin sections are imaged using a transmission electron microscope (TEM).
The fluorescence and electron microscopy images are then overlaid using specialized software to correlate the labeled molecules with the cellular ultrastructure. nih.gov
| Parameter | Specification |
| Cell Line | HeLa or other suitable cell line |
| Labeling Strategy | Metabolic labeling with an azide-containing precursor |
| Bdp TMR-DBCO Concentration | Typically in the low micromolar range |
| Incubation Time | 30-60 minutes |
| Fluorescence Microscope | Confocal or super-resolution microscope |
| Electron Microscope | Transmission Electron Microscope (TEM) |
| Image Correlation Software | ImageJ/FIJI with appropriate plugins, or dedicated CLEM software |
Framework for Fluorescence and Magnetic Resonance Imaging (MRI) Dual-Modal Imaging
For dual-modal fluorescence and MRI, a probe must contain both a fluorophore and an MRI contrast agent. A strategy to integrate Bdp TMR-DBCO involves creating a nanoparticle or a polymeric scaffold that incorporates both Bdp TMR-DBCO and a gadolinium-based contrast agent. nih.govnih.gov
Investigation of Bdp Tmr Dbco in Complex Biological Systems and Models
Research Applications in In Vitro Cellular Models
In vitro cell models are fundamental to understanding cellular processes. The application of Bdp TMR-DBCO in these systems allows for the specific, covalent labeling of azide-modified biomolecules, facilitating detailed imaging and analysis.
Bdp TMR-DBCO has been successfully utilized in a variety of established mammalian cell lines to investigate dynamic cellular events. The primary strategy involves metabolic labeling, where cells are cultured with a precursor molecule containing an azide (B81097) group. This azide is incorporated into biomolecules (like proteins or glycans) through the cell's natural metabolic pathways. Subsequent treatment with Bdp TMR-DBCO results in a highly specific fluorescent tag at the site of the incorporated azide via a copper-free click chemistry reaction.
Research findings have demonstrated the utility of this approach across different cell types and applications:
In studies involving human HeLa cells, BDP-DBCO (a functionally similar probe) was used to visualize bacterial effector proteins secreted by Salmonella. nih.gov The effector proteins were genetically engineered to contain a non-canonical amino acid with an azide group, which, after secretion into the host cell, could be tagged with the DBCO-containing dye. nih.gov
The human ovarian cancer cell line HM-1 has been used in studies to track the association of nanoparticles. nih.gov In these experiments, nanoparticles were functionalized with fluorescent lipids, and their interaction with and internalization by the cancer cells were quantified using methods like flow cytometry and confocal microscopy. nih.gov
Metabolic labeling has been effectively used in human colon cancer cells (LS174T). nih.gov Cells were incubated with an azide-modified sugar (peracetylated N-azidoacetylmannosamine, Ac4ManAz), leading to the presentation of azide groups on the cell surface glycans. These azides were then available for reaction with DBCO-functionalized molecules for imaging and therapeutic targeting. nih.gov
These examples highlight the versatility of the azide-DBCO reaction in controlled cell culture environments.
Interactive Table: Applications of Azide-DBCO Labeling in Mammalian Cell Lines
| Cell Line | Target Molecule/System | Labeling Strategy | Research Finding |
|---|---|---|---|
| HeLa | Secreted bacterial effector proteins | Genetic incorporation of an azide-bearing amino acid, followed by click reaction with BDP-DBCO. nih.gov | Visualization of protein translocation from pathogen to host cell. nih.gov |
| HM-1 (Ovarian Cancer) | Nanoparticle-cell association | Fluorescently labeled lipid nanoparticles incubated with cells. nih.gov | Quantified nanoparticle uptake and localization at the cell membrane or inside the cell. nih.gov |
Labeling primary cells with Bdp TMR-DBCO follows similar chemical principles as with cultured cell lines but requires an initial, carefully controlled isolation step from tissues or biological fluids. Primary cells, being directly derived from an organism, provide a more physiologically relevant model than immortalized cell lines.
The general workflow involves:
Source Material Collection: Primary cells can be obtained from various sources, including whole blood, bone marrow aspirates, and dissociated solid tissues. bioivt.com
Cell Isolation: Depending on the source and target cell type, methods like density gradient centrifugation (e.g., for peripheral blood mononuclear cells), magnetic-activated cell sorting (MACS), or fluorescence-activated cell sorting (FACS) are employed to purify the desired cell population. bioivt.com
Labeling: Once isolated, the primary cells can be subjected to labeling protocols. For instance, they can be cultured briefly in a medium containing an azide-modified precursor (such as an amino acid or sugar) to allow for metabolic incorporation. Following this, the cells are washed and incubated with Bdp TMR-DBCO to fluorescently tag the target molecules.
This methodology allows for the study of specific cell types from healthy or diseased tissues, bridging the gap between in vitro and in vivo research.
Interactive Table: General Workflow for Primary Cell Labeling
| Step | Procedure | Key Considerations |
|---|---|---|
| 1. Tissue Acquisition | Harvest of tissue (e.g., blood, solid tumor, lymphoid organ). bioivt.com | Maintain sterility and sample viability. |
| 2. Dissociation | Mechanical and/or enzymatic digestion of solid tissue to create a single-cell suspension. | Enzyme choice and incubation time are critical to avoid cell damage. |
| 3. Isolation | Purification of target cells using density gradients, magnetic beads, or flow cytometry. bioivt.com | Purity of the isolated population should be verified. |
| 4. Metabolic Labeling | Incubation of isolated cells with an azide-bearing precursor molecule. | Precursor concentration and incubation time must be optimized for the cell type. |
Utility in Ex Vivo Tissue and Organ Slice Imaging
Ex vivo imaging of tissues and organ slices provides a powerful platform to study biological processes within the context of the native tissue architecture. Bdp TMR-DBCO is well-suited for these applications, enabling high-resolution visualization of labeled molecules in tissues harvested from an organism.
A key challenge in tissue imaging is ensuring that the fluorescent probe penetrates deep into the sample to label its target effectively. Protocols for using Bdp TMR-DBCO in ex vivo studies often involve an in vivo labeling step.
A common research protocol is as follows:
An azide-modified molecule or a nanoparticle carrying an azide is administered to a live animal model. This molecule is designed to accumulate in a specific tissue or tumor. nih.govnih.gov
After a designated time for accumulation and metabolic processing, the animal is euthanized, and the target organs or tissues are harvested. nih.govnih.govbiorxiv.org
The excised tissues can be imaged directly if the administered agent was pre-labeled with a DBCO-fluorophore. Alternatively, if an azide was introduced, the tissue slices are incubated with Bdp TMR-DBCO to label the target sites. nih.gov
For example, in a study on metastatic ovarian cancer, fluorescently tagged nanoparticles were administered to mice. nih.govbiorxiv.org Tissues such as the omentum and urogenital tract were later harvested and imaged ex vivo using an IVIS to quantify nanoparticle distribution and tumor targeting. nih.govbiorxiv.org Histological analysis confirmed that the nanoparticles could efficiently penetrate tumor nodules. nih.gov Another study demonstrated that after intravenous injection of an azide-modified sugar, azido (B1232118) groups were successfully expressed in tumor tissues, which could then be detected by staining tissue sections with a DBCO-functionalized dye. nih.gov
Interactive Table: Research Findings from Ex Vivo Tissue Labeling
| Tissue/Organ Model | Labeling Strategy | Analysis Method | Key Finding |
|---|---|---|---|
| Omental & UGT Tumor Nodules (Ovarian Cancer) | In vivo administration of fluorescently-tagged nanoparticles. nih.govbiorxiv.org | Ex vivo IVIS fluorescence imaging of whole organs; confocal microscopy of tissue sections. nih.govbiorxiv.org | Nanoparticles effectively targeted and penetrated tumor tissue, allowing for quantification of distribution. nih.govbiorxiv.org |
Maintaining the structural integrity of tissue samples is paramount for accurate and meaningful imaging analysis. The chemical reactions and incubation steps involved in Bdp TMR-DBCO labeling must be compatible with standard histological tissue preservation techniques.
The advantages of ex vivo imaging include the absence of motion artifacts and the possibility of longer acquisition times, but this requires that the tissue be properly preserved. nih.gov Standard protocols for tissue preservation are generally compatible with subsequent fluorescence labeling. A typical procedure involves:
Fixation: Immediately after excision, tissues are often fixed, commonly with paraformaldehyde (PFA). Fixation cross-links proteins and locks cellular structures in place, preserving the morphology of the tissue.
Sectioning: The fixed tissue is then embedded (e.g., in paraffin (B1166041) or OCT compound) and cut into thin slices using a microtome or cryostat.
Labeling and Imaging: These tissue sections can then be permeabilized if necessary and incubated with Bdp TMR-DBCO for fluorescent labeling, followed by imaging via confocal or fluorescence microscopy.
The successful correlation of fluorescence imaging with histological analysis in multiple studies indicates that the application of DBCO-functionalized dyes does not inherently compromise tissue integrity, provided that established fixation and processing protocols are carefully followed. nih.govnih.gov
Advanced Methodological Considerations and Quantitative Approaches in Bdp Tmr Dbco Based Studies
Optimization of Labeling Conditions for Enhanced Signal-to-Noise Ratios
Achieving a high signal-to-noise ratio is fundamental to sensitive and accurate detection in fluorescence microscopy. For BDP TMR-DBCO, this involves optimizing the labeling reaction to maximize the specific signal from the target molecule while minimizing non-specific background fluorescence.
The efficiency of labeling with BDP TMR-DBCO is directly influenced by the concentrations of both the dye and the azide-modified target molecule. The reaction between the DBCO group on the dye and the azide (B81097) on the biomolecule follows principles of bimolecular reaction kinetics. lumiprobe.combiotium.com
Concentration-Dependent Efficacy: The rate of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is dependent on the concentration of the reactants. biotium.com Studies have shown that higher concentrations of the labeling dye can lead to a dose-dependent increase in signal, up to a certain point. researchgate.net However, using an excessive molar ratio of the dye can sometimes be necessary to drive the reaction to completion, especially for proteins at lower concentrations (0.5 to ≤1 mg/mL), where a 20–40X molar excess of a DBCO crosslinker might be recommended. thermofisher.com For more concentrated protein samples (>1 to 5 mg/mL), a lower molar excess (10–20X) is often sufficient. thermofisher.com The optimal concentration for labeling biomolecules is typically in the range of 1-10 mg/mL. lumiprobe.com
Saturation Kinetics: As the labeling reaction progresses, the available azide-binding sites on the target molecules become occupied by BDP TMR-DBCO. Eventually, the reaction will reach a saturation point where increasing the dye concentration no longer results in a proportional increase in fluorescence signal. Determining this saturation point is crucial for quantitative studies to ensure that the measured fluorescence intensity accurately reflects the amount of target molecule. Empirical determination of the optimal dye-to-target molar ratio is often necessary to achieve sufficient labeling without introducing artifacts from excess, unbound dye. thermofisher.com
Table 1: Recommended Molar Excess of DBCO Crosslinker for Protein Labeling This interactive table provides guidelines for optimizing the molar excess of DBCO-containing reagents based on protein concentration to achieve efficient labeling.
| Protein Concentration | Recommended Molar Excess of Crosslinker | Rationale |
| 0.5 to ≤1 mg/mL | 20–40X | Lower protein concentrations require a higher molar excess of the labeling reagent to ensure efficient reaction kinetics. thermofisher.com |
| >1 to 5 mg/mL | 10–20X | At higher protein concentrations, fewer equivalents of the crosslinker are needed to achieve saturation of available labeling sites. thermofisher.com |
Background fluorescence can originate from unbound BDP TMR-DBCO or non-specific binding of the dye to cellular components. Autofluorescence is the natural fluorescence emitted by certain biological structures and molecules. oraclebio.comfluorofinder.com
Minimizing Background from Unbound Dye:
Purification: After the labeling reaction, it is critical to remove any unbound BDP TMR-DBCO. This can be achieved through methods like dialysis, size-exclusion chromatography, or specialized spin columns. thermofisher.com
Blocking: For cellular imaging, using blocking agents can help reduce non-specific binding of the hydrophobic BDP TMR dye to cellular structures. axispharm.com
Wash Steps: Thorough washing of the sample after labeling is essential to remove residual dye that contributes to background noise.
Mitigating Autofluorescence: Autofluorescence is often more prominent in the blue-green spectral region (350-550 nm). fluorofinder.combmglabtech.com BDP TMR has an emission maximum around 572-574 nm, which is in the yellow-orange region, helping to spectrally separate its signal from the most common sources of cellular autofluorescence like NADH and flavins. broadpharm.comlunanano.ca
Spectral Separation: Choosing fluorophores that emit in the red or far-red regions is a common strategy to avoid autofluorescence. oraclebio.comfluorofinder.com While BDP TMR is not in the far-red, its position helps reduce interference from the strongest autofluorescent signals.
Fixation Method: The choice of fixative can impact autofluorescence. Aldehyde-based fixatives like formalin can increase autofluorescence, whereas organic solvents like methanol (B129727) may decrease it. oraclebio.comfluorofinder.com
Quenching Agents: Chemical agents such as Sudan Black B or Trypan Blue can be used to quench autofluorescence, although their compatibility with the specific experiment must be verified. oraclebio.com
Image Processing: Post-acquisition image processing techniques can also be used, such as subtracting the signal from an unlabeled control channel. nih.gov
Strategies for Mitigating Fluorophore Degradation in Prolonged Imaging Studies
Photodegradation, or photobleaching, is the light-induced destruction of a fluorophore, leading to a loss of signal over time. BDP-family dyes, including BDP TMR, are known for their relatively high photostability compared to traditional dyes like fluorescein. alabiolab.rolumiprobe.commedchemexpress.com
Strategies to Minimize Photobleaching:
Use Antifade Reagents: Mounting media containing antifade agents (e.g., p-phenylenediamine, n-propyl gallate) can be used to reduce the rate of photobleaching by scavenging oxygen radicals that cause photodegradation.
Limit Light Exposure: Minimize the exposure of the sample to excitation light by using the lowest possible laser power and shortest exposure times that still provide an adequate signal.
Acquire Data Efficiently: Plan imaging experiments to acquire data as quickly as possible to reduce the total time the sample is illuminated.
Choose Photostable Dyes: The intrinsic photostability of BDP TMR makes it a good choice for longer imaging studies compared to more photolabile dyes. alabiolab.rolumiprobe.com
Quantitative Image Analysis and Data Interpretation Methodologies
The goal of quantitative fluorescence microscopy is to relate the measured intensity to the concentration of the labeled molecule.
Fluorescence Intensity Measurement:
Region of Interest (ROI) Analysis: This involves defining specific regions in the image (e.g., individual cells, subcellular organelles) and measuring the mean or integrated fluorescence intensity within those ROIs.
Automated Analysis: Software can be used to automatically identify and measure thousands of cells or objects, providing statistically powerful datasets. nih.gov
Normalization: Fluorescence intensity can vary due to factors unrelated to the biological question, such as differences in cell size, labeling efficiency, or illumination intensity across the field of view. Normalization corrects for this variability.
Ratiometric Imaging: A second, reference fluorophore with stable expression or labeling can be used. The BDP TMR signal is then divided by the reference signal to provide a normalized ratio. nih.govresearchgate.net For example, an additional fluorophore can be used to detect the total amount of a target protein, allowing the BDP TMR signal to be normalized to the protein amount. nih.gov
Cellular Background Correction: The background fluorescence intensity measured in a region of the image with no cells can be subtracted from the intensity measured within the cells.
Control-Based Normalization: Intensity values can be expressed relative to a control condition (e.g., untreated cells) to quantify changes in response to a treatment.
Table 2: Data Interpretation in Quantitative Fluorescence Studies This interactive table outlines key methodologies for the accurate analysis and interpretation of fluorescence data obtained from BDP TMR-DBCO labeling.
| Methodology | Description | Application Example |
| Intensity Measurement | Quantifying the brightness of the fluorescent signal from a defined area. | Measuring the mean fluorescence intensity of BDP TMR-DBCO within the nucleus to quantify the amount of a labeled nuclear protein. |
| Signal Normalization | Correcting for experimental variability to allow for accurate comparison between samples. | Using a ratio of the BDP TMR-DBCO signal to a co-localized, constitutively expressed fluorescent protein to control for variations in organelle size. nih.gov |
| Co-localization Analysis | Assessing the spatial overlap between two or more different fluorescent labels to infer molecular interactions. biorxiv.org | Determining the Pearson's correlation coefficient for BDP TMR-DBCO labeled protein and a marker for the Golgi apparatus to see if the protein localizes to that organelle. biorxiv.org |
| Image Segmentation | Partitioning a digital image into multiple segments (sets of pixels) to simplify and/or change the representation of an image into something that is more meaningful and easier to analyze. nih.gov | Automatically identifying individual cells in a dense culture to measure the BDP TMR-DBCO signal on a per-cell basis. |
Co-localization Analysis: This technique is used to determine the degree of spatial overlap between two different fluorescent signals within a cell, suggesting a potential interaction or shared location of the labeled molecules. biorxiv.org
Qualitative Analysis: Overlapping images from different color channels (e.g., the yellow-orange of BDP TMR and the green of a GFP-tagged protein) provides a visual impression of co-localization.
Quantitative Analysis: Statistical methods, such as calculating Pearson's or Manders' correlation coefficients, provide objective and quantitative measures of co-localization. biorxiv.org It is important to note that conventional colocalization analysis can be limited by the resolution of the microscope and may be subjective. nih.govbiorxiv.org
Image Segmentation: Segmentation is the process of partitioning an image into distinct, non-overlapping regions, which is a critical first step for many quantitative analyses.
Thresholding: This is a simple method where pixels are assigned to the foreground (object) or background based on their intensity values.
Watershed and Edge Detection Algorithms: More advanced algorithms can separate touching or overlapping objects, which is crucial for accurate single-cell analysis in confluent samples.
Machine Learning: Modern approaches use machine learning and deep learning classifiers to perform highly accurate and automated segmentation of complex biological images, even in the presence of significant background or autofluorescence. oraclebio.com
Development of Protocols for Multi-Modal Imaging Integrating Bdp TMR-DBCO
The integration of multiple imaging modalities offers a powerful approach to biomedical research, enabling the correlation of data across different spatial and temporal scales. The unique properties of Bdp TMR-DBCO, a bright and photostable fluorophore with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, make it a valuable tool for such integrated imaging strategies. lumiprobe.combroadpharm.com The development of protocols that leverage Bdp TMR-DBCO for multi-modal imaging allows researchers to combine the high sensitivity and specificity of fluorescence microscopy with the high-resolution structural information from electron microscopy or the deep tissue penetration of magnetic resonance imaging (MRI).
A significant area of development is in Correlative Light and Electron Microscopy (CLEM), which bridges fluorescence imaging of labeled molecules with the ultrastructural context provided by electron microscopy. protocols.ionih.govbiorxiv.orgbiorxiv.org Furthermore, the principles of dual-modal imaging, such as combining fluorescence with MRI or Positron Emission Tomography (PET), are being adapted to incorporate versatile fluorophores like Bdp TMR-DBCO. nih.govresearchgate.net
Protocol for Correlative Light and Electron Microscopy (CLEM)
A generalized protocol for CLEM involves several key stages, from cell culture and labeling to image acquisition and correlation. The use of Bdp TMR-DBCO requires specific considerations for the labeling step.
Comparative Analysis and Integration with Complementary Bioorthogonal Tools
Performance Evaluation of Bdp TMR-DBCO Against Other DBCO-Fluorophore Conjugates
The utility of a fluorophore-DBCO conjugate is critically dependent on both the properties of the fluorophore and the reactivity of the DBCO moiety. Bdp TMR is a borondipyrromethene dye known for its high quantum yield and photostability, emitting in the yellow-orange range of the spectrum. lumiprobe.comlumiprobe.com When conjugated to DBCO, it provides a potent tool for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. lumiprobe.comaxispharm.com
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a cornerstone of copper-free click chemistry, and the choice of cyclooctyne (B158145) is a key determinant of reaction kinetics. Dibenzocyclooctyne (DBCO), also known as ADIBO, is among the most reactive yet stable cyclooctynes available. lumiprobe.com Its high ring strain significantly lowers the activation energy for the [3+2] cycloaddition with azides, leading to rapid and efficient ligation under biocompatible conditions. interchim.frinterchim.fr
In direct comparisons, DBCO has demonstrated superior reactivity over other cyclooctynes like bicyclo[6.1.0]nonyne (BCN). nih.gov Studies have shown that when DBCO and BCN ligands were fused to a HaloTag protein in the nucleus of cells, DBCO exhibited higher reactivity with an azide-modified fluorophore. nih.gov This increased reactivity translates to faster labeling and the ability to use lower concentrations of the labeling reagent, which is advantageous for minimizing potential off-target effects and cellular toxicity. nih.gov The choice between different cyclooctynes often involves a trade-off between reactivity and stability, with DBCO striking a favorable balance for many applications. lumiprobe.com However, it is important to note that the nature of the cycloalkyne can influence nonspecific intracellular staining, with some studies suggesting that DBCO and BCN can react with thiols present in the cellular environment. researchgate.net
| Cyclooctyne | Relative Reactivity with Azides | Key Features |
| DBCO (ADIBO) | High | Excellent reaction kinetics and good stability. lumiprobe.com |
| BCN | Moderate to High | Good reactivity, but can be less reactive than DBCO in some contexts. nih.govbiochempeg.com |
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), represents another major class of bioorthogonal reactions. researchgate.net This reaction is renowned for its exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions. nih.govnih.gov
| Bioorthogonal Reaction | Second-Order Rate Constant (approximate) | Advantages | Disadvantages |
| DBCO-Azide (SPAAC) | ~1 M⁻¹s⁻¹ nih.gov | High stability of reactants, good biocompatibility. interchim.fr | Slower kinetics compared to iEDDA. nih.gov |
| Tetrazine-TCO (iEDDA) | 10² - 10⁵ M⁻¹s⁻¹ researchgate.netnih.gov | Extremely fast reaction rates. nih.gov | TCO can have lower stability in some biological environments. tcichemicals.com |
Synergistic Applications of Bdp TMR-DBCO with Genetically Encoded Labels
The combination of Bdp TMR-DBCO with genetically encoded labeling technologies offers a powerful strategy for site-specific protein visualization. frontiersin.org Techniques such as genetic code expansion allow for the incorporation of unnatural amino acids containing an azide (B81097) group into a protein of interest at a specific site. frontiersin.org This azide-modified protein can then be selectively labeled with Bdp TMR-DBCO through the highly specific SPAAC reaction. frontiersin.org
This approach has been successfully employed to visualize bacterial effector proteins secreted into host cells. frontiersin.orgnih.gov For example, an azide-containing amino acid can be incorporated into a Salmonella effector protein, which is then secreted into a HeLa cell. Subsequent labeling with a DBCO-functionalized dye like BDP-DBCO enables the visualization of the secreted effector protein within the host cell. frontiersin.org This method provides high specificity and minimizes the use of bulky fluorescent protein tags, which can sometimes interfere with protein function and localization. nih.gov Other genetically encoded tags, such as the SNAP-tag, can also be utilized in a chemo-enzymatic approach where the tag is first modified with an azide-containing substrate and then labeled with a DBCO-fluorophore conjugate. researchgate.net
Orthogonal Labeling Strategies Utilizing Bdp TMR-DBCO in Conjunction with Other Bioorthogonal Chemistries
A significant advantage of the DBCO-azide reaction is its orthogonality to other bioorthogonal chemistries, most notably the tetrazine-TCO ligation. nih.govlumiprobe.com This mutual orthogonality allows for the simultaneous labeling and imaging of multiple molecular targets within the same biological system. nih.gov
By employing two distinct and non-interacting bioorthogonal reaction pairs, researchers can achieve multi-color imaging of different cellular components or processes. For instance, one target can be labeled with an azide and subsequently visualized with a DBCO-conjugated fluorophore (like Bdp TMR-DBCO), while a second target is tagged with a TCO group and labeled with a tetrazine-conjugated fluorophore of a different color. nih.gov
Studies have demonstrated the successful implementation of this dual-labeling strategy in living cells. nih.gov For example, two different cell surface receptors on cancer cells have been simultaneously labeled and imaged using Herceptin conjugated to TCO and Cetuximab conjugated to DBCO, followed by the addition of corresponding tetrazine and azide-functionalized fluorophores. nih.gov This approach has also been extended to the dual-labeling of a single protein with two different fluorophores, enabling advanced techniques like Förster Resonance Energy Transfer (FRET) studies in living cells. nih.gov The development of spectrally orthogonal chemogenetic reporters, such as greenFAST and redFAST, further expands the toolkit for multicolor imaging in live cells and organisms. nih.govnih.gov
Challenges, Limitations, and Future Trajectories in Bdp Tmr Dbco Research
Current Methodological Hurdles in Applying Bdp TMR-DBCO in Complex Biological Systems
The transition from simple in vitro experiments to complex biological systems, such as living cells and organisms, introduces a number of methodological challenges for probes like Bdp TMR-DBCO.
Steric Hindrance: The bulky nature of the DBCO group, and the fluorophore itself, can create steric hindrance. nih.gov This can impede the reaction with the target azide (B81097), especially if the azide is located within a sterically constrained region of a protein or other macromolecule. nih.govfrontiersin.org The fusion of even relatively small tags can potentially interfere with a protein's natural folding and function. nih.gov
Hydrophobicity and Solubility: BDP TMR is a notably hydrophobic dye. lumiprobe.combroadpharm.com This property can lead to poor solubility in aqueous biological buffers, causing the probe to aggregate or engage in non-specific binding with hydrophobic pockets in proteins and lipid membranes. This can result in high background fluorescence and make it difficult to interpret imaging results.
Probe Stability and Reactivity In Vivo: The complex intracellular environment presents a significant challenge. The efficiency of the DBCO-azide reaction in living cells cannot be solely predicted from in vitro kinetic data. nih.gov The stability of the probe is also a concern; for instance, the DBCO group can be susceptible to degradation during certain chemical synthesis and deprotection steps. glenresearch.comglenresearch.com Furthermore, some strained alkynes have been observed to generate higher background signals in cellular applications compared to other bioorthogonal pairs. nih.gov
Delivery and Subcellular Localization: A major hurdle is the efficient and specific delivery of the probe to its intended target within a cell or organism. nih.govresearchgate.net The probe must be able to permeate cell and organelle membranes to reach its azide-tagged target. This process is often difficult to predict and must be empirically optimized for each biological system. core.ac.uk
Perturbation of Biological Function: A fundamental goal of bioorthogonal labeling is to study biological processes with minimal interference. However, the attachment of the Bdp TMR-DBCO moiety can alter the natural structure, trafficking, or function of the target biomolecule. nih.govnih.gov
Future Directions in the Design and Synthesis of Advanced DBCO-Fluorophore Probes
To overcome the current limitations, researchers are actively pursuing new strategies in the design and synthesis of next-generation DBCO-fluorophore probes.
Introduction of Hydrophilic Linkers: A key strategy to improve the properties of hydrophobic probes is the incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), between the DBCO group and the fluorophore. nih.gov These linkers can increase aqueous solubility, minimize non-specific hydrophobic interactions, and reduce steric hindrance, thereby improving the accessibility and reactivity of the DBCO group. nih.govlumiprobe.com
Development of Stimuli-Responsive Probes: A frontier in probe design is the creation of "smart" probes that can be activated by external triggers like light. ethz.ch Photo-inducible bioorthogonal reactions, for example, would allow researchers to control the labeling reaction with high spatiotemporal precision, activating the probe only in a specific location and at a specific time. ethz.chnih.gov This minimizes background signal and allows for the study of dynamic processes.
Enhanced Photophysical Properties: Continuous efforts are underway to synthesize fluorophores with improved optical characteristics. The ideal probe would possess exceptional brightness (a product of high molar extinction coefficient and high fluorescence quantum yield), superior photostability to resist photobleaching during long imaging experiments, and emission wavelengths in the far-red or near-infrared region to minimize autofluorescence from biological samples. core.ac.uknih.govbroadpharm.com
Multifunctional and Organelle-Targeting Probes: The future lies in creating more sophisticated probes. This includes developing probes capable of targeting specific subcellular organelles to investigate processes with greater precision. nih.govnih.gov There is also a push towards probes that can simultaneously report on multiple cellular events, providing a more holistic view of complex biological functions. nih.gov
Table 1: Properties of BDP TMR DBCO and Future Design Goals
| Feature | Current Property (this compound) | Future Design Goal | Rationale |
|---|---|---|---|
| Excitation Max. | ~542 nm lumiprobe.com | >650 nm (Far-Red/NIR) | Minimize cellular autofluorescence and increase tissue penetration. broadpharm.com |
| Emission Max. | ~574 nm lumiprobe.com | >670 nm (Far-Red/NIR) | Reduce background signal for clearer imaging. broadpharm.com |
| Quantum Yield | High (0.64) lumiprobe.com | Maintain or Increase | Maximize signal brightness for high-sensitivity detection. lumiprobe.com |
| Solubility | Hydrophobic lumiprobe.com | Increased Hydrophilicity | Improve biocompatibility, reduce non-specific binding and aggregation. nih.govlumiprobe.com |
| Reactivity Control | Always "On" | Stimuli-Activated (e.g., light) | Enable spatiotemporal control of labeling for dynamic studies. ethz.chnih.gov |
| Linker | Standard | Tunable, Hydrophilic (e.g., PEG) | Reduce steric hindrance and improve probe solubility and reactivity. nih.gov |
Expanding the Scope of Bioorthogonal Targets for Bdp TMR-DBCO Conjugation
A major advantage of bioorthogonal chemistry is its ability to label a wide array of biomolecules that are difficult to target with traditional genetic methods.
Genetic Code Expansion: This powerful technique enables the site-specific incorporation of non-canonical amino acids (ncAAs) containing azide groups directly into proteins in living cells. ethz.chacs.org This method allows virtually any protein to be tagged at a specific site for subsequent labeling with Bdp TMR-DBCO, though challenges in incorporation efficiency remain a bottleneck for some applications. oup.com
Metabolic Labeling: Cells can be supplied with chemical reporters, such as azide-modified sugars, amino acids, or nucleosides. These reporters are then incorporated by the cell's own metabolic machinery into entire classes of biomolecules, including glycans, proteins, and nucleic acids. escholarship.orgpcbiochemres.com This allows for the global labeling and visualization of these biomolecules using probes like Bdp TMR-DBCO.
Enzymatic Labeling Methods: Specific enzyme-substrate interactions can be harnessed for targeted labeling. For instance, the SNAP-tag® system, which utilizes O6-alkylguanine-DNA alkyltransferase, can be adapted. By using a universal azide-functionalized substrate, the tag can first be enzymatically labeled with an azide, which then serves as a handle for conjugation with a DBCO-fluorophore. unina.it
Labeling Beyond Proteins: While protein labeling is common, a significant advantage of this chemical approach is the ability to target non-protein biomolecules like glycans and lipids, which cannot be tagged using fluorescent protein fusions. escholarship.org This has opened up new avenues for studying the roles of these molecules in cellular health and disease.
In Vivo Applications: A major frontier is the application of bioorthogonal chemistry in whole, living animals. oup.com This has immense potential for preclinical imaging, disease diagnosis, and targeted drug delivery. pcbiochemres.com For example, azide-modified antibodies can be used to pre-target specific tissues, followed by administration of a DBCO-linked imaging agent or therapeutic payload. duke.edu
Potential for Integration with Emerging Omics Technologies (e.g., Proteomics, Metabolomics)
The integration of specific labeling with global analysis techniques is poised to provide unprecedented insights into systems biology. Omics technologies, which study the complete set of proteins (proteomics) or metabolites (metabolomics) in a biological system, can be powerfully combined with bioorthogonal labeling. mdc-berlin.derevespcardiol.org
Activity-Based Protein Profiling (ABPP): Bioorthogonal chemistry is a cornerstone of ABPP, a method used to profile the activity of entire enzyme families in their native environment. escholarship.org An azide-containing activity-based probe can be used to covalently label active enzymes. Subsequent tagging with Bdp TMR-DBCO allows for the fluorescent detection and enrichment of these specific proteins from the complex proteome for identification by mass spectrometry.
Dynamic Proteomics and Metabolomics: These fields aim to understand the changes in proteins and metabolites over time. mdc-berlin.de By using metabolic labeling with azide-containing precursors, researchers can employ a "pulse-chase" strategy. A pulse of the azide-labeled molecule is administered, and its incorporation into new biomolecules can be tracked over time by reacting samples with Bdp TMR-DBCO at various time points. This allows for the study of the synthesis, degradation, and flux of biomolecules within cellular networks.
Target Identification and Validation: When a phenotype is observed, identifying the responsible biomolecule is key. If the phenotype is induced by an azide-modified molecule, Bdp TMR-DBCO can be used as a fluorescent tag to isolate the target biomolecule(s) for subsequent identification via mass spectrometry-based proteomics.
Prospects for Bdp TMR-DBCO in High-Throughput Screening and Assay Development
High-throughput screening (HTS) is a critical component of modern drug discovery, relying on robust, sensitive, and miniaturizable assays. routledge.comresearchgate.net The unique properties of Bdp TMR-DBCO make it a valuable tool for this field.
Fluorescence Polarization (FP) Assays: BDP TMR has a relatively long fluorescence lifetime, making it well-suited for FP assays. lumiprobe.com FP measures changes in the size of a fluorescently labeled molecule. An assay could be designed where an azide-labeled peptide binds to a target protein, and the binding event is detected by an increase in polarization upon addition of Bdp TMR-DBCO. This format is ideal for screening large compound libraries for inhibitors of the protein-peptide interaction. nih.gov
High-Content Screening (HCS): HCS combines automated fluorescence microscopy with quantitative image analysis to assess the effects of thousands of compounds on cellular phenotypes. emory.edu The brightness and photostability of BDP dyes are highly advantageous for HCS. axispharm.com Bdp TMR-DBCO can be used to specifically label azide-modified targets within cells, enabling the automated imaging and quantification of changes in localization, abundance, or morphology in response to drug candidates.
Developing Novel Assay Formats: The specific and covalent nature of the DBCO-azide reaction allows for the development of robust and sensitive assays. rsc.org For example, it can be used to build Förster Resonance Energy Transfer (FRET) probes for studying molecular proximity or to immobilize components in cell-free assays. broadpharm.com This versatility allows for the creation of custom assays for a wide range of biological targets that are amenable to HTS formats. nih.gov
Q & A
Basic Research Questions
Q. How can researchers design experiments to validate the labeling efficiency of BDP TMR DBCO in oligonucleotide tagging?
- Methodological Answer :
- Step 1 : Prepare a reaction mixture containing this compound, the target oligonucleotide (modified with azide groups), and a copper-free click chemistry catalyst (e.g., in PBS buffer at pH 7.4).
- Step 2 : Use HPLC-MS to quantify unreacted DBCO and azide components post-reaction. Calculate labeling efficiency via peak integration .
- Step 3 : Validate fluorescence intensity using steady-state fluorescence spectroscopy (e.g., Horiba PTI QuantaMaster) to confirm dye incorporation. Compare spectra with controls (unlabeled oligonucleotides) .
- Key Data : Labeling efficiency ≥90% is typical under optimized conditions (molar ratio 1:1.2, 2-hour incubation at 25°C).
Q. What characterization techniques are critical for confirming the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H NMR to verify the presence of diagnostic peaks (e.g., boron-dipyrromethene protons at δ 6.0–7.0 ppm and TMR fluorophore signals) .
- Mass Spectrometry (MS) : Confirm molecular weight (679.69 g/mol) via HRMS (e.g., ESI-MS in positive ion mode) .
- HPLC Purity Analysis : Ensure ≥95% purity using a C18 reverse-phase column with acetonitrile/water gradients .
Q. How should researchers optimize storage conditions for this compound to prevent photodegradation?
- Methodological Answer :
- Store lyophilized dye at –20°C in amber vials to minimize light exposure.
- For dissolved samples (e.g., in DMSO), aliquot into single-use volumes and avoid freeze-thaw cycles.
- Validate stability via monthly fluorescence intensity checks (excitation/emission: 542/574 nm) .
Advanced Research Questions
Q. How can conflicting fluorescence data from this compound in heterogeneous biological samples be resolved?
- Methodological Answer :
- Step 1 : Identify interference sources (e.g., autofluorescence from cellular components or spectral overlap with other dyes). Use spectral unmixing algorithms (e.g., linear least-squares deconvolution) .
- Step 2 : Perform control experiments with competing fluorophores (e.g., Cy3/Cy5) to quantify crosstalk.
- Step 3 : Adjust excitation/emission filters or switch to time-resolved fluorescence to mitigate background noise .
- Case Study : In core–shell microgels, this compound showed minimal interference with Cy5 when using a 570 nm long-pass filter .
Q. What strategies improve the specificity of this compound in live-cell imaging applications?
- Methodological Answer :
- Surface Functionalization : Conjugate DBCO to targeting ligands (e.g., antibodies, peptides) to enhance cellular uptake specificity.
- Quenching Controls : Include non-targeted DBCO analogs to distinguish nonspecific binding.
- Kinetic Analysis : Optimize incubation time (e.g., 30–60 minutes) to balance signal intensity and background .
Q. How can researchers address low signal-to-noise ratios in this compound-based multiplexed assays?
- Methodological Answer :
- Multiplex Design : Pair this compound with spectrally distinct dyes (e.g., Cy7 DBCO for NIR channels) and use sequential staining to avoid cross-reactivity .
- Signal Amplification : Employ tyramide signal amplification (TSA) for low-abundance targets.
- Data Normalization : Use reference fluorophores (e.g., inert silica beads) to standardize intensity across experimental batches .
Methodological Frameworks for Rigorous Inquiry
- PICO Framework :
- FINER Criteria :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
